9,10-Bis(phenylethynyl)-2-methylanthracene
Description
9,10-Bis(phenylethynyl)-2-methylanthracene is a conjugated molecule with phenylethynyl building blocks . It is characterized by torsional disorder at room temperature and becomes more rigid in the electronic excited state due to conjugation . This compound is used as a chemiluminescent fluorophore with high quantum efficiency . It is used in lightsticks as a fluorophor producing ghostly green light and also used as a dopant for organic semiconductors in OLEDs .
Molecular Structure Analysis
The molecular structure of 9,10-Bis(phenylethynyl)-2-methylanthracene is characterized by its torsional disorder at room temperature . The compound becomes more rigid in the electronic excited state due to conjugation . The crystal structure of a cyclophane featuring a 9,10-bis(phenylethynyl)anthracene group has been reported .Chemical Reactions Analysis
The chemical reactions of 9,10-Bis(phenylethynyl)-2-methylanthracene involve torsional disorder affecting the excited state dynamics of the compound in solvents of different viscosities and in polymers . Temperature-dependent measurements reveal inhomogeneous broadening of the absorption spectrum at room temperature .Physical And Chemical Properties Analysis
9,10-Bis(phenylethynyl)-2-methylanthracene is a fluorescent compound with an excitation peak at 310 nm and an emission peak at 468 nm . It displays strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency .Future Directions
The future directions for 9,10-Bis(phenylethynyl)-2-methylanthracene involve developing new efficient symmetry breaking charge separation (SB-CS) materials with fast rate and slow recombination in nonpolar or weakly polar solvents . This remains a great challenge and is urgent for its better practical application .
properties
IUPAC Name |
2-methyl-9,10-bis(2-phenylethynyl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20/c1-23-16-19-29-28(20-17-24-10-4-2-5-11-24)26-14-8-9-15-27(26)30(31(29)22-23)21-18-25-12-6-3-7-13-25/h2-16,19,22H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIWITFMKHHGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542664 | |
Record name | 2-Methyl-9,10-bis(phenylethynyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(phenylethynyl)-2-methylanthracene | |
CAS RN |
51580-23-5 | |
Record name | 2-Methyl-9,10-bis(phenylethynyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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